![molecular formula C17H19NO5S B14239623 D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- CAS No. 380237-47-8](/img/structure/B14239623.png)
D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-: is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- typically involves the protection of the amino and hydroxyl groups of D-serine, followed by the introduction of the phenylmethyl and sulfonyl groups. Common reagents used in these reactions include benzyl chloride for the phenylmethyl group and sulfonyl chloride for the sulfonyl group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The phenylmethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The phenylmethyl and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium azide or thiolates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethyl group yields a carboxylic acid, while reduction of the sulfonyl group produces a sulfide or thiol .
Applications De Recherche Scientifique
Chemistry: In chemistry, D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential role in modulating neurotransmitter systems.
Medicine: In medicine, derivatives of D-serine are investigated for their potential therapeutic applications in neurological disorders. The modifications in D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- may enhance its stability and bioavailability, making it a promising candidate for drug development .
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for use in various chemical processes and formulations .
Mécanisme D'action
The mechanism of action of D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- involves its interaction with specific molecular targets, such as NMDA receptors in the central nervous system. The phenylmethyl and sulfonyl groups can influence the compound’s binding affinity and specificity, potentially enhancing its therapeutic effects. The exact pathways and molecular targets involved in its action are still under investigation .
Comparaison Avec Des Composés Similaires
O-Benzyl-D-serine:
D-Serine benzyl ether: Another derivative of D-serine with a benzyl group, but without the sulfonyl modification.
Uniqueness: D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- is unique due to the presence of both phenylmethyl and sulfonyl groups.
Propriétés
Numéro CAS |
380237-47-8 |
|---|---|
Formule moléculaire |
C17H19NO5S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(2R)-2-(benzylsulfonylamino)-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C17H19NO5S/c19-17(20)16(12-23-11-14-7-3-1-4-8-14)18-24(21,22)13-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m1/s1 |
Clé InChI |
QIDIZBREMSUIAI-MRXNPFEDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@H](C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)COCC(C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



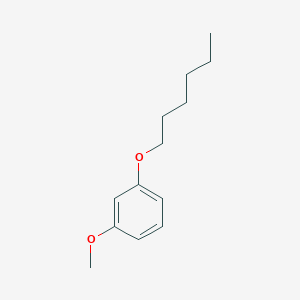
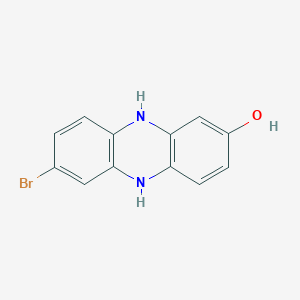

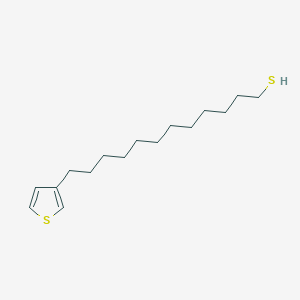
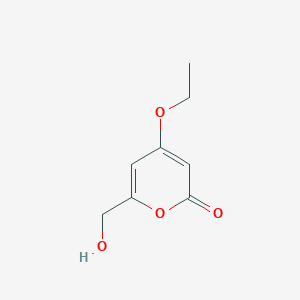

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
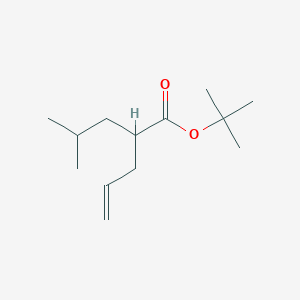
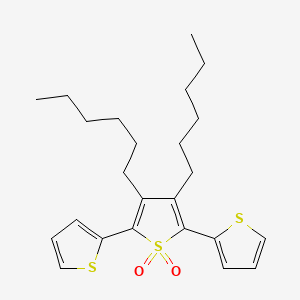
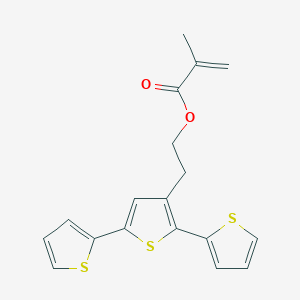
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
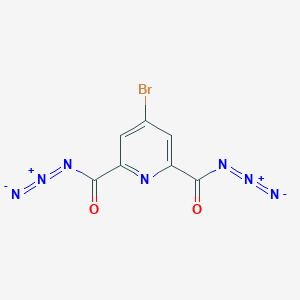
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
